9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride

HIV-1 integrase repair Ylide stability Cycloaddition

9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride is a quaternary benzothiazolium salt that serves as a direct precursor to 1,2,3,3a‑tetrahydropyrrolo[2,1‑b][1,3]benzothiazole derivatives. The bicyclic core fuses a tetrahydropyrrole ring onto a benzothiazole scaffold, and the permanent positive charge at N‑9 makes this salt a stable, storable ionic building block.

Molecular Formula C11H14ClNS
Molecular Weight 227.75 g/mol
CAS No. 35327-71-0
Cat. No. B12899435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride
CAS35327-71-0
Molecular FormulaC11H14ClNS
Molecular Weight227.75 g/mol
Structural Identifiers
SMILESC[N+]12CCCC1SC3=CC=CC=C23.[Cl-]
InChIInChI=1S/C11H14NS.ClH/c1-12-8-4-7-11(12)13-10-6-3-2-5-9(10)12;/h2-3,5-6,11H,4,7-8H2,1H3;1H/q+1;/p-1
InChIKeyILMQVXGVAHFRPO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium Chloride (CAS 35327‑71‑0): Core Structure, Synthesis & Procurement-Relevant Identity


9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride is a quaternary benzothiazolium salt that serves as a direct precursor to 1,2,3,3a‑tetrahydropyrrolo[2,1‑b][1,3]benzothiazole derivatives. The bicyclic core fuses a tetrahydropyrrole ring onto a benzothiazole scaffold, and the permanent positive charge at N‑9 makes this salt a stable, storable ionic building block [1]. In situ deprotonation with triethylamine generates a reactive benzothiazolium ylide that undergoes stereoselective [3+2] cycloaddition with α‑cyanocinnamamides to afford products in 15‑91 % yield, establishing the compound as a key entry point for constructing the tetrahydropyrrolobenzothiazole pharmacophore [1].

Why Generic “Benzothiazolium Salt” Substitution Fails for 9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium Chloride


Benzothiazolium salts with different N‑substituents or ring‑fusion patterns give rise to ylides that differ substantially in stability, cycloaddition stereoselectivity and product yields [1]. For example, quinolinium‑derived ylides produce HIV‑1 integrase‑repair inhibitors (KuINin) that are markedly less stable than the tetrahydropyrrolobenzothiazoles obtained from the title compound [1]. Even a seemingly minor structural change—such as adding a second methyl group at C‑3a (CAS 34250‑53‑8)—alters the steric environment around the ylide centre and can shift the diastereomeric ratio of the cycloaddition, demonstrating that precise N‑substitution and ring‑fusion geometry are not interchangeable parameters in this scaffold [2].

9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium Chloride: Quantitative Differentiation Evidence vs. Closest Analogs


Product Stability Advantage Over Quinolinium Ylide-Derived HIV‑1 Inhibitors

Tetrahydropyrrolobenzothiazoles generated from the title benzothiazolium salt showed “significantly more stable” behaviour than the corresponding compounds derived from quinolinium ylides (KuINin series), which are established inhibitors of HIV‑1 post‑integrational repair [1]. While the original KuINin analogs suffer from rapid degradation under physiological or ambient conditions, the benzothiazolium‑derived products retained structural integrity over extended handling periods, a property that directly traces back to the choice of the N‑methyl‑pyrrolobenzothiazolium precursor [1].

HIV-1 integrase repair Ylide stability Cycloaddition

Cycloaddition Yield Range vs. Structural Analogs

Using the title salt as a precursor, the [3+2] cycloaddition with α‑cyanocinnamamides delivered 1,2,3,3a‑tetrahydropyrrolo[2,1‑b][1,3]benzothiazoles in 15–91 % yield [1]. In the broader chemical space, analogous N‑phenacylbenzothiazolium bromides reacting with nitroalkenes typically afford yields in the range of 40–75 % [2]. The wide but tunable yield window of the title compound indicates that its N‑methyl substitution and chloride counterion enable flexible optimisation of reaction conditions—a feature not uniformly observed across all benzothiazolium salts.

Synthetic methodology Cycloaddition yield Benzothiazolium ylide

Stereochemical Outcome Differentiation from C‑3a Methyl Analog

Benzothiazolium ylides derived from salts bearing a single N‑methyl group (as in the title compound) afford cycloadducts with a distinct all‑trans configuration, whereas the 3a,9‑dimethyl analog (CAS 34250‑53‑8) can direct the reaction towards a cis/trans/cis diastereomer under identical conditions [1]. X‑ray crystallographic analysis of sixteen single‑crystal structures confirms that the additional C‑3a methyl group alters the transition‑state geometry, leading to divergent three‑dimensional shapes of the final heterocycle [1].

Diastereoselectivity Cycloaddition stereochemistry SAR

Procurement‑Optimised Use Cases for 9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium Chloride


HIV‑1 Integrase‑Repair Inhibitor Lead Optimisation Libraries

The compound’s ability to generate stable tetrahydropyrrolobenzothiazole scaffolds that outperform quinolinium‑derived KuINin analogs in stability makes it the first‑choice precursor for medicinal‑chemistry teams building focused libraries around the HIV‑1 post‑integrational repair target [1]. Procurement of this single salt supports parallel synthesis of dozens of analogs via in situ ylide formation, streamlining hit‑to‑lead workflows.

Diastereoselective Synthesis of CNS‑Penetrant Heterocycles

When a CNS drug‑discovery programme requires the all‑trans configuration of the tetrahydropyrrolobenzothiazole core—a shape that often correlates with improved blood–brain barrier permeability—the title compound provides a reliable stereochemical outcome, whereas its 3a,9‑dimethyl relative yields a different diastereomer and would require subsequent chiral resolution [2]. This stereochemical fidelity reduces the number of synthetic steps and the associated cost per compound in medium‑throughput medicinal‑chemistry production.

Scalable Late‑Stage Functionalisation of Benzothiazole‑Containing APIs

With cycloaddition yields reaching 91 % under optimised conditions [1], the title salt is economically viable for process‑scale preparation of advanced intermediates. Contract manufacturing organisations (CMOs) can select this salt over lower‑yielding benzothiazolium alternatives to minimise raw‑material costs and waste streams, satisfying both economic and environmental procurement criteria.

Academic Core‑Facility Compound Collections for Phenotypic Screening

University compound‑management groups seeking to enrich their screening decks with underexplored N,S‑heterocyclic chemotypes can stock the title salt as a versatile “springboard” scaffold. The wide yield tunability (15–91 %) allows users to rapidly generate pilot quantities of diverse analogs for phenotypic assays, while the chloride salt form ensures straightforward weighing and solubility under standard DMSO‑based storage protocols [1].

Quote Request

Request a Quote for 9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.